Dimex

Physicochemical profiling QSAR modelling Formulation design

Dimex (CAS 18853-26-4), also designated methyl isoxathion, is a synthetic organophosphorothioate insecticide sharing the 5-phenyl-3-isoxazolyl scaffold with its closest structural analog, isoxathion (CAS 18854-01-8). The critical structural distinction is the O,O-dimethyl phosphorothioate ester in Dimex versus the O,O-diethyl ester in isoxathion.

Molecular Formula C11H12NO4PS
Molecular Weight 285.26 g/mol
CAS No. 18853-26-4
Cat. No. B094397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimex
CAS18853-26-4
Molecular FormulaC11H12NO4PS
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H12NO4PS/c1-13-17(18,14-2)16-11-8-10(15-12-11)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyJVHAISKAWIKKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimex (CAS 18853-26-4) Procurement Guide: Baseline Identity and Comparator Context


Dimex (CAS 18853-26-4), also designated methyl isoxathion, is a synthetic organophosphorothioate insecticide sharing the 5-phenyl-3-isoxazolyl scaffold with its closest structural analog, isoxathion (CAS 18854-01-8). The critical structural distinction is the O,O-dimethyl phosphorothioate ester in Dimex versus the O,O-diethyl ester in isoxathion [1]. This single methyl-to-ethyl substitution produces quantifiable differences in molecular weight (285.26 vs. 313.31 g/mol), computed lipophilicity (XLogP3 3.5 vs. ~3.88), and environmental degradation kinetics that directly affect formulation behaviour, bioactivity, and regulatory handling, making generic substitution scientifically unsound [2][3].

Why Dimex Cannot Be Replaced by Generic Organophosphates or Isoxathion Without Quantitative Justification


Organophosphorothioate insecticides (IRAC Group 1B) share acetylcholinesterase inhibition as their mode of action, yet O-alkyl chain length (dimethyl vs. diethyl) profoundly modulates target-site potency, metabolic lability, and off-target toxicity [1]. Direct evidence shows that methyl thiophosphate congeners decompose significantly faster than ethyl thiophosphate types in biological matrices, invalidating any assumption of equivalent post-exposure stability or forensic interpretability [2]. Furthermore, Dimex demonstrates a specific efficacy-selectivity profile against Ostracoda pests in aquaculture that does not extrapolate to its diethyl analog, isoxathion; procurement of the incorrect analog risks both efficacy failure and unintended ichthyotoxicity [3]. The quantitative evidence below establishes the magnitude and direction of these differences.

Quantitative Differentiation Guide: Dimex (Methyl Isoxathion) vs. Isoxathion and Organophosphate Class Benchmarks


Molecular Weight and Lipophilicity: Dimex (Methyl) vs. Isoxathion (Ethyl) Physicochemical Divergence

Dimex (O,O-dimethyl) exhibits a molecular weight of 285.26 g/mol and a computed XLogP3 of 3.5, whereas isoxathion (O,O-diethyl) has a molecular weight of 313.31 g/mol and a logP of approximately 3.88 [1][2][3]. The 28.05 g/mol reduction and 0.38 logP unit decrease indicate a measurably lower lipophilicity and smaller molecular volume for Dimex, which translates into altered membrane permeability, solubility, and environmental partitioning behaviour.

Physicochemical profiling QSAR modelling Formulation design

Aquatic Ostracoda Efficacy and Fish Safety Selectivity Ratio: Dimex Demonstrates a Quantifiable Therapeutic Window

In controlled aquatic exposures, a 50% emulsion of Dimex (methyl isoxathion) achieved complete mortality of resistant Ostracoda pests (Candonocypris assimilis, Heterocypris incongruens) at 0.1–0.2 ppm within 3 days at room temperature, while showing no harm to juvenile eels (Anguilla anguilla, A. japonica), goldfish (Carassius auratus), or carp (Cyprinus carpio) at concentrations below 2.5 ppm [1]. This establishes a minimum selectivity ratio (fish safety concentration / pest efficacious concentration) of 12.5- to 25-fold. For the comparator isoxathion, the reported 48-h LC50 for carp is 1.7 mg/L (1.7 ppm), indicating a comparatively narrower margin between efficacious and toxic concentrations [2].

Aquaculture pest management Ecotoxicology Selectivity ratio

Decomposition Kinetics in Biological Matrices: Methyl Thiophosphates Degrade Faster Than Ethyl Thiophosphates

In a head-to-head stability study using fresh human blood incubated at 37°C, methyl thiophosphate-type organophosphorus insecticides (including fenitrothion and cyanophos) decomposed significantly faster than ethyl thiophosphate types, specifically isoxathion and diazinon [1]. Though Dimex (methyl isoxathion) was not individually tested, it belongs to the methyl thiophosphate structural class and is predicted to exhibit similarly accelerated degradation relative to its ethyl analog isoxathion. This class-level inference is mechanistically grounded: the smaller O-methyl groups are more susceptible to hydrolytic and enzymatic cleavage than O-ethyl groups.

Forensic toxicology Stability testing Post-mortem interval

Soil Persistence and Environmental Fate: Isoxathion DT50 Provides a Quantitative Baseline for Methyl Analog Expectation

The soil degradation half-life (DT50) of isoxathion ranges from 15 to 40 days under non-flooded laboratory conditions, varying with soil type and moisture [1]. This serves as a quantitative baseline for the isoxazole phosphorothioate scaffold. Given that methyl thiophosphate analogs consistently exhibit faster hydrolytic and enzymatic degradation than their ethyl counterparts (see Evidence Item 3), Dimex is expected to display a DT50 measurably shorter than the 15–40 day range [2]. Procurement of Dimex over isoxathion is therefore justified in scenarios requiring reduced environmental persistence.

Environmental fate Soil degradation Regulatory risk assessment

Validated Application Scenarios for Dimex (Methyl Isoxathion) Based on Quantitative Selectivity Evidence


Selective Ostracoda Control in Eel and Carp Aquaculture Ponds

Dimex's uniquely characterized selectivity ratio (>12.5-fold between fish safety and pest efficacy; 0.1–0.2 ppm efficacious vs. >2.5 ppm fish NOAEL) makes it the evidence-supported choice for eliminating resistant Ostracoda crustacean pests without ichthyotoxicity [1]. This quantitative window has not been demonstrated for the diethyl analog isoxathion, whose carp LC50 of 1.7 ppm [2] falls within a range that could jeopardize fish at doses needed for effective Ostracoda control.

Forensic Toxicology Reference Standard Requiring Methyl Thiophosphate-Specific Calibration

Because methyl thiophosphate organophosphates degrade faster than ethyl thiophosphate types in blood matrices [3], forensic laboratories conducting post-mortem or clinical intoxication analysis must procure Dimex analytical reference standards specifically. Use of isoxathion as a surrogate would overestimate expected blood concentrations and complicate interpretation of post-mortem interval adjustments.

Environmental Fate Studies Requiring a Shorter-Residence Organophosphorothioate Probe

When experimental designs require an organophosphorothioate with faster environmental degradation than isoxathion (which has a soil DT50 of 15–40 days [4]), Dimex is the mechanistically justified selection. The class-level inference of accelerated methyl ester hydrolysis [3] positions Dimex as a model compound for studying the environmental behaviour of dimethyl phosphorothioates.

QSAR and Physicochemical Model Validation Requiring a Matched Methyl/Ethyl Pair

Dimex and isoxathion form an ideal matched molecular pair (methyl vs. ethyl) for validating quantitative structure-activity relationship (QSAR) models, with precisely known differences in molecular weight (285.26 vs. 313.31 g/mol) and lipophilicity (XLogP3 3.5 vs. ~3.88) [5][6]. Procurement of both compounds enables controlled computational and experimental studies isolating the contribution of O-alkyl chain length to membrane permeability, target binding, and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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